molecular formula C25H32N4O4 B2465697 N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 921924-99-4

N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2465697
CAS No.: 921924-99-4
M. Wt: 452.555
InChI Key: PIAWXAXHNTZVBA-UHFFFAOYSA-N
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Description

N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex molecular structure, which includes a methoxyphenyl group, a tetrahydroquinoline moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials may include 2-methoxyaniline, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine. The synthetic route may involve:

    Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

    Coupling reactions: Using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling of different molecular fragments.

    Purification: Techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) may be used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-4-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-28-11-5-6-18-16-19(9-10-21(18)28)22(29-12-14-33-15-13-29)17-26-24(30)25(31)27-20-7-3-4-8-23(20)32-2/h3-4,7-10,16,22H,5-6,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWXAXHNTZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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